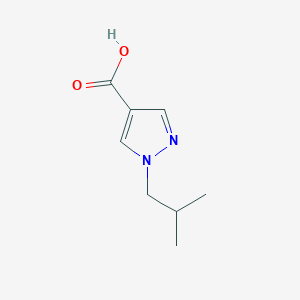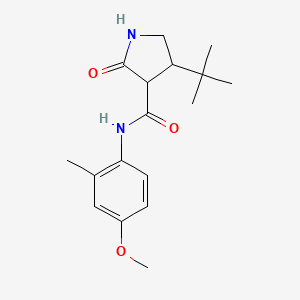
4-tert-butyl-N-(4-methoxy-2-methylphenyl)-2-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(4-methoxy-2-methylphenyl)-2-oxopyrrolidine-3-carboxamide (referred to as compound X) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of compound X involves its ability to interact with specific molecular targets in cells. In cancer cells, compound X has been shown to inhibit the activity of the enzyme topoisomerase II, which is necessary for DNA replication and cell division. In Alzheimer's disease, compound X has been shown to interact with β-amyloid peptides and prevent their aggregation. In Parkinson's disease, compound X has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X vary depending on the specific disease being studied. In cancer cells, compound X has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In Alzheimer's disease, compound X has been shown to prevent the aggregation of β-amyloid peptides, which may slow the progression of the disease. In Parkinson's disease, compound X has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which may prevent the onset of the disease.
実験室実験の利点と制限
One advantage of using compound X in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, compound X has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using compound X in lab experiments is its complex synthesis method, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for research on compound X. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore the mechanism of action of compound X in more detail, which may lead to the development of more effective treatments. Additionally, future research could focus on optimizing the synthesis method of compound X to make it more accessible to researchers.
合成法
Compound X is synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis begins with the reaction of 4-methoxy-2-methylbenzaldehyde and tert-butyl acetoacetate, which forms a β-ketoester intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the amine intermediate, which is then reacted with 3-chloropyrrolidine-2,5-dione to form compound X.
科学的研究の応用
Compound X has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, compound X has been shown to inhibit the aggregation of β-amyloid peptides, which are known to play a role in the development of Alzheimer's disease. In Parkinson's disease research, compound X has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
特性
IUPAC Name |
4-tert-butyl-N-(4-methoxy-2-methylphenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-10-8-11(22-5)6-7-13(10)19-16(21)14-12(17(2,3)4)9-18-15(14)20/h6-8,12,14H,9H2,1-5H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATKESRFYIFXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2C(CNC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

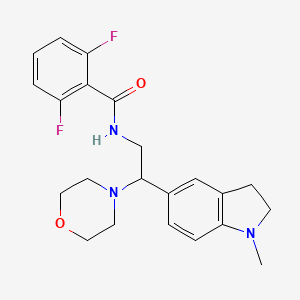
![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)
![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950811.png)

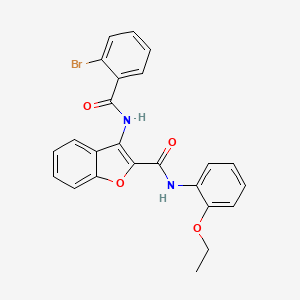
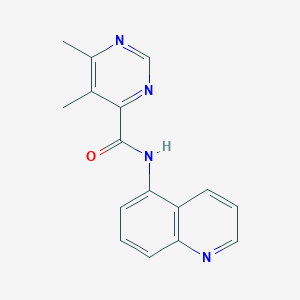



![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950825.png)
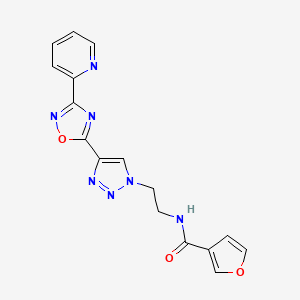
![6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2950828.png)
